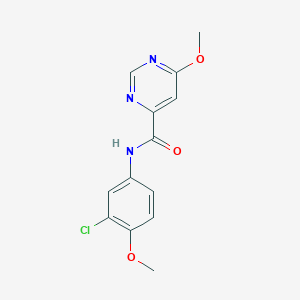
N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylmonoglutamic acid .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through reactions involving amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides .Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as those found in similar compounds, are known to react exothermically with many classes of compounds, releasing toxic gases .Scientific Research Applications
Synthesis of Novel Compounds
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showcasing a broad range of heterocyclic compounds that exhibit analgesic and anti-inflammatory activities. These compounds demonstrate significant COX-2 inhibitory activity, comparable to standard drugs like sodium diclofenac, highlighting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and Antimicrobial Activities
- Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Some derivatives showed promising results as cytotoxic agents against cancer cell lines and as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and cancer. This suggests the potential of pyrazolopyrimidine compounds in developing new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Synthesis of Marine-sourced Natural Products
- The synthesis of marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation was explored. This research indicates the role of natural selection in producing effective antibacterial compounds and serves as a template for new drug development, underscoring the importance of natural products in medicinal chemistry (Joshi & Dodge, 2021).
Novel Synthesis Methods
- A novel synthesis approach for N-Methoxy-N-methylamides from 4,6-pyrimidyl urethane and Grignard reagents was reported. This method provides a new pathway for preparing Weinreb amides, crucial intermediates in organic synthesis for ketone production, highlighting the continuous development in synthetic methodologies to enhance efficiency and yield (Lee, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, n’-(3-chloro-4-methoxy-phenyl)-n-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine, is known to target the ephrin type-b receptor 4 in humans .
Mode of Action
It is likely that the compound interacts with its target to induce changes at the molecular level, similar to other compounds with similar structures .
Biochemical Pathways
Given its potential target, it may influence pathways related to the ephrin type-b receptor 4 .
Result of Action
Based on its potential target, it may influence cellular processes related to the ephrin type-b receptor 4 .
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-11-4-3-8(5-9(11)14)17-13(18)10-6-12(20-2)16-7-15-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLBKJKEADRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-6-methoxypyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)

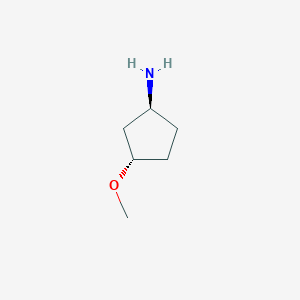
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2618179.png)
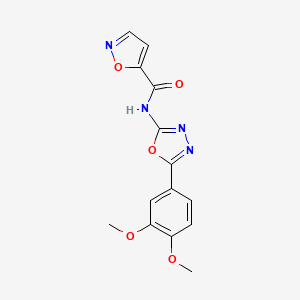
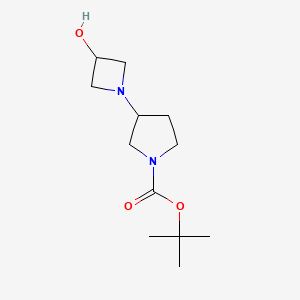
![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)
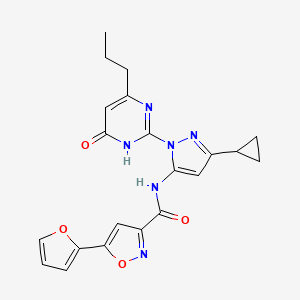
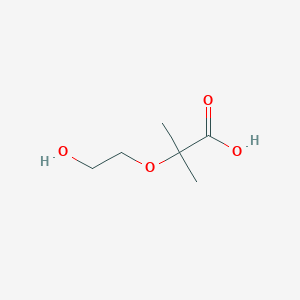

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-4-ethoxybenzamide](/img/structure/B2618192.png)
